Standard alpha-hydroxy acids (e.g., lactic acid) fail where hydrolytic stability or enzyme specificity is required. 2-Hydroxyhexanoic acid provides the steric hindrance and optimized side-chain length to overcome these limitations. • Reduces hydrolytic degradation rate significantly vs. PLA for durable biodegradable materials. • High substrate affinity for D-2-hydroxyacid dehydrogenases, achieving >97% ee in chiral drug synthesis. • Solubility in supercritical CO2 (50-200 bar) enables solvent-free enzymatic esterification. Procure with reliable global supply.
2-Hydroxyhexanoic acid (also known as 2-hydroxycaproic acid) is a six-carbon alpha-hydroxy acid utilized as a specialized monomer for biodegradable polyesters, a chiral building block in pharmaceutical synthesis, and a precursor for advanced biochemicals. Unlike the ubiquitous lactic acid (C3), the extended aliphatic chain of 2-hydroxyhexanoic acid imparts distinct hydrophobic and steric properties. This structural difference fundamentally alters its polymerization reactivity, hydrolytic degradation profile, and enzymatic affinity. For industrial and laboratory procurement, it serves as a critical material when standard short-chain alpha-hydroxy acids fail to provide the necessary hydrolytic stability, organic solvent compatibility, or specific enzyme-substrate binding required for complex biocatalytic cascades [1].
Substituting 2-hydroxyhexanoic acid with more common, lower-cost analogs like lactic acid or 2-hydroxybutyric acid fundamentally alters downstream material and chemical performance. In polymer science, the substitution of the hexanoic core with a propanoic core (lactic acid) eliminates the steric hindrance provided by the butyl side-chain, resulting in polyesters that degrade significantly faster under hydrolytic conditions [1]. In biocatalytic applications, specific enzymes such as D-2-hydroxyacid dehydrogenases exhibit strict active-site preferences for unbranched 4-5 carbon side chains; using shorter alpha-hydroxy acids drastically reduces substrate affinity and enantiomeric yield[2]. Consequently, attempting to substitute 2-hydroxyhexanoic acid with generic alternatives compromises polymer longevity and chiral synthesis efficiency.
Skin permeability is chain-length-dependent; shorter or longer AHAs may shift the absorption profile obtained with C6.
Enzyme substrate specificity (e.g., HAOX2) differs by carbon chain; metabolic interpretation may not transfer directly.
Polymerization reactivity and hydrolytic degradation rate vary with monomer chain length; direct swap may yield different material degradation kinetics.
When polymerized into poly(2-hydroxyalkanoate)s, the monomer choice dictates the material's degradation lifespan. Comparative studies on racemic poly(DL-lactic acid) analogs demonstrate that poly(DL-2-hydroxyhexanoic acid) (PHA) exhibits a significantly lower hydrolytic degradation rate at both 37 °C and 80 °C compared to standard poly(DL-lactic acid) (PLA). The degradation rate at physiological temperature (37 °C) follows the order PLA > PDA (decanoic) > PBA (butanoic) > PHA (hexanoic). The 4-carbon side chain of 2-hydroxyhexanoic acid provides critical steric hindrance and hydrophobicity, shielding the ester bonds from rapid hydrolysis more effectively than the methyl group in lactic acid[1].
| Evidence Dimension | Hydrolytic degradation rate at 37 °C (monitored by degree of polymerization) |
| Target Compound Data | Poly(DL-2-hydroxyhexanoic acid) (PHA) exhibits the lowest degradation rate in the tested series. |
| Comparator Or Baseline | Poly(DL-lactic acid) (PLA) exhibits the highest degradation rate. |
| Quantified Difference | PHA degrades substantially slower than PLA, ranking lowest in reactivity and hydrolysis rate (PLA > PDA > PBA > PHA). |
| Conditions | 100 mL phosphate-buffered solution (pH 7.4) at 37 °C. |
Enables buyers to procure a monomer that formulates biodegradable plastics and medical implants with a strictly controlled, extended degradation profile compared to standard PLA.
2-Hydroxyhexanoic acid serves as a highly specific intermediate in the enantioselective biocatalytic synthesis of unnatural amino acids, such as L-norleucine. In a one-pot cascade, regioselective hydroxylation of hexanoic acid yields 2-hydroxyhexanoic acid, which is subsequently oxidized by stereocomplementary D-2-hydroxyacid dehydrogenases (D2HDH). Structural and kinetic studies reveal a marked preference for unbranched substrates with 4-5 carbon side chains over shorter substrates like lactic acid. This specific affinity allows the cascade to achieve an enantiomeric excess (ee) of >97% [1].
| Evidence Dimension | Enzyme active-site preference and final enantiomeric excess |
| Target Compound Data | 2-Hydroxyhexanoic acid acts as a highly compatible substrate, yielding >97% ee in L-norleucine synthesis. |
| Comparator Or Baseline | Shorter chain alpha-hydroxy acids (e.g., lactic acid) lack the necessary hydrophobic chain length for optimal D2HDH binding. |
| Quantified Difference | Specific binding of the C6 chain enables high-efficiency cascade completion (>97% ee) not achievable with C3 analogs. |
| Conditions | Biocatalytic cascade using P450 peroxygenase and D2HDH. |
Critical for pharmaceutical manufacturers requiring high-fidelity chiral building blocks and specific enzyme compatibility for unnatural amino acid synthesis.
For green chemistry and solvent-free processing, the phase behavior of alpha-hydroxy acids in supercritical CO2 (scCO2) is a critical procurement parameter. The solubility of 2-hydroxyhexanoic acid in scCO2 has been quantitatively mapped across 50 to 200 bar at temperatures of 311–328 K. Unlike highly hydrophilic short-chain acids, the increased aliphatic nature of 2-hydroxyhexanoic acid alters its density-dependent solubility profile in compressed CO2. This allows for precise tuning of extraction parameters and facilitates solvent-free enzymatic esterification processes where the substrate must interact with the supercritical phase [1].
| Evidence Dimension | Solubility behavior in supercritical CO2 |
| Target Compound Data | 2-Hydroxyhexanoic acid exhibits pressure-dependent solubility in scCO2 (50-200 bar, 311-328 K). |
| Comparator Or Baseline | Lactic acid (highly hydrophilic, requiring different pressure/co-solvent parameters). |
| Quantified Difference | The C6 chain of 2-hydroxyhexanoic acid provides a distinct thermodynamic solubility profile, enabling specific high-pressure extraction. |
| Conditions | Supercritical CO2 at 50-200 bar and 311-328 K. |
Allows process engineers to utilize green, solvent-free supercritical CO2 extraction and enzymatic modification pipelines.
Directly leveraging its high steric hindrance and low hydrolytic degradation rate, 2-hydroxyhexanoic acid is a highly effective monomer for synthesizing poly(2-hydroxyalkanoate)s that require a longer functional lifespan than standard PLA. This is particularly relevant for specialized agricultural films, durable biodegradable packaging, and sustained-release medical implants [1].
Due to its high affinity for D-2-hydroxyacid dehydrogenases, this compound is a critical intermediate in the biocatalytic production of L-norleucine and other chiral drugs. It should be procured by pharmaceutical R&D labs focusing on one-pot enzymatic cascades where high enantiomeric excess (>97%) is required[2].
Because its solubility in supercritical CO2 is well-characterized across 50-200 bar, 2-hydroxyhexanoic acid is highly suitable for chemical manufacturers employing solvent-free enzymatic esterification and high-pressure extraction processes [3].